molecular formula C9H5BrN2O4 B1414235 Methyl 2-bromo-4-cyano-5-nitrobenzoate CAS No. 1806853-53-1

Methyl 2-bromo-4-cyano-5-nitrobenzoate

Cat. No.: B1414235
CAS No.: 1806853-53-1
M. Wt: 285.05 g/mol
InChI Key: GXNQNSCEHHBDCA-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-cyano-5-nitrobenzoate is an organic compound with the molecular formula C9H5BrN2O4. It is a derivative of benzoic acid and contains bromine, cyano, and nitro functional groups. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-4-cyano-5-nitrobenzoate typically involves a multi-step process:

    Nitration: The starting material, methyl benzoate, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position.

    Bromination: The nitro compound is then subjected to bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the ortho position relative to the ester group.

    Cyanation: Finally, the bromo-nitro compound undergoes cyanation using a cyanide source such as copper(I) cyanide in the presence of a suitable solvent to introduce the cyano group at the para position relative to the nitro group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-cyano-5-nitrobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acetic acid.

    Hydrolysis: Sodium hydroxide or hydrochloric acid in water.

Major Products

    Amino Derivatives: From reduction of the nitro group.

    Carboxylic Acids: From hydrolysis of the ester group.

    Substituted Benzoates: From nucleophilic substitution reactions.

Scientific Research Applications

Methyl 2-bromo-4-cyano-5-nitrobenzoate is used in various scientific research applications:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: For the development of potential drug candidates due to its bioactive functional groups.

    Material Science: In the preparation of functional materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-4-cyano-5-nitrobenzoate depends on the specific application and the target molecule. In general, the compound can interact with biological molecules through its functional groups, leading to various biochemical effects. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromo-4-chloro-5-nitrobenzoate: Similar structure but with a chlorine atom instead of a cyano group.

    Methyl 2-bromo-5-nitrobenzoate: Lacks the cyano group.

    Methyl 4-cyano-5-nitrobenzoate: Lacks the bromine atom.

Uniqueness

Methyl 2-bromo-4-cyano-5-nitrobenzoate is unique due to the presence of all three functional groups (bromine, cyano, and nitro) on the benzoate ring. This combination of groups imparts distinct reactivity and potential for diverse applications in synthesis and research.

Properties

IUPAC Name

methyl 2-bromo-4-cyano-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O4/c1-16-9(13)6-3-8(12(14)15)5(4-11)2-7(6)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNQNSCEHHBDCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)[N+](=O)[O-])C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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